molecular formula C10H6BrN3 B1530222 2-(4-Bromopyrazol-1-yl)benzonitrile CAS No. 1184023-09-3

2-(4-Bromopyrazol-1-yl)benzonitrile

Cat. No. B1530222
CAS RN: 1184023-09-3
M. Wt: 248.08 g/mol
InChI Key: RPTLEHPSCLVUDJ-UHFFFAOYSA-N
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Description

2-(4-Bromopyrazol-1-yl)benzonitrile is a chemical compound with the CAS Number: 1184023-09-3. It has a molecular weight of 248.08 and its IUPAC name is 2-(4-bromo-1H-pyrazol-1-yl)benzonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6BrN3/c11-9-6-13-14(7-9)10-4-2-1-3-8(10)5-12/h1-4,6-7H .

Scientific Research Applications

Organic Synthesis

2-(4-Bromopyrazol-1-yl)benzonitrile: is a versatile building block in organic synthesis. Its bromine atom is a reactive site that can undergo various substitution reactions, making it valuable for constructing complex molecules. It is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 2-(4-Bromopyrazol-1-yl)benzonitrile serves as a precursor for the development of potential therapeutic agents. Its pyrazole ring is a common motif in drug design, often associated with anti-inflammatory and analgesic properties. Researchers utilize this compound to create novel molecules that could interact with biological targets, such as enzymes or receptors .

Materials Science

This compound’s utility extends to materials science, where it can be used to develop new organic electronic materials. Its rigid structure and electronic properties make it suitable for creating components like organic semiconductors, which are essential for flexible displays and solar cells .

Analytical Chemistry

2-(4-Bromopyrazol-1-yl)benzonitrile: can be employed as a standard or reference compound in analytical chemistry. Its well-defined structure and properties allow for its use in calibrating instruments or validating analytical methods, ensuring accurate measurements in various chemical analyses .

Environmental Science

In environmental science, researchers might explore the environmental fate of 2-(4-Bromopyrazol-1-yl)benzonitrile . Understanding its breakdown, persistence, and potential bioaccumulation is crucial for assessing its environmental impact, especially if it’s used in widespread industrial applications .

Agricultural Research

The compound’s role in agricultural research could involve the synthesis of new agrochemicals. Its reactivity allows for the creation of compounds that could act as pesticides or herbicides, contributing to the development of more effective and safer agricultural products .

Biochemistry Studies

Biochemists may investigate 2-(4-Bromopyrazol-1-yl)benzonitrile as a part of studies on enzyme inhibition. By modifying the compound, researchers can observe how it interacts with various enzymes, which can lead to insights into enzyme function and the design of enzyme inhibitors .

Industrial Applications

Finally, in industrial applications, 2-(4-Bromopyrazol-1-yl)benzonitrile might be used in the synthesis of dyes, pigments, or other specialty chemicals. Its structural properties can contribute to the colorfastness and stability of these materials .

properties

IUPAC Name

2-(4-bromopyrazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3/c11-9-6-13-14(7-9)10-4-2-1-3-8(10)5-12/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTLEHPSCLVUDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734103
Record name 2-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1184023-09-3
Record name 2-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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